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(2S)-2-amino(1,2,3-13C3)propan-1-ol

Cat. No.: B15290969
M. Wt: 78.088 g/mol
InChI Key: BKMMTJMQCTUHRP-BQPNHLMHSA-N
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Description

The Chiral Amino Alcohol Scaffold: Research Relevance of (S)-Alaninol Derivatives

The (S)-alaninol scaffold, a key structural feature of (2S)-2-amino(1,2,3-13C3)propan-1-ol, is a chiral amino alcohol. Chiral molecules exist in two non-superimposable mirror-image forms, known as enantiomers. In biological systems, this "handedness" is critical, as enzymes and receptors often interact with only one specific enantiomer.

(S)-alaninol and its derivatives are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agricultural industries. guidechem.com They serve as intermediates in the creation of more complex molecules with specific biological activities. guidechem.com For instance, derivatives of the related amino alcohol serinol are found in various drugs, including antihistamines and are used as precursors for non-ionic X-ray contrast agents. chemicalbook.com The study of alaninol and its isomers helps researchers understand the influence of the functional groups' positions on the molecule's electronic structure and properties. nih.gov Research into novel alaninamide derivatives has shown their potential as antiseizure and antinociceptive therapies. nih.gov

Overview of this compound as a Targeted Research Probe

This compound is specifically designed as a targeted research probe. By incorporating three Carbon-13 atoms into the propan-1-ol backbone, scientists can introduce a distinct mass signature into the molecule. When this labeled compound is introduced into a biological system, its journey and transformation can be meticulously tracked using mass spectrometry.

This allows researchers to:

Elucidate novel metabolic pathways involving amino alcohols.

Quantify the contribution of alaninol-like structures to various biosynthetic products.

Investigate the mechanisms of enzymes that act on amino alcohol substrates.

The high isotopic purity of this compound ensures clear and unambiguous results in tracing experiments. sigmaaldrich.com Its specific stereochemistry, the (S)-configuration, allows for the study of stereospecific biochemical processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9NO B15290969 (2S)-2-amino(1,2,3-13C3)propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9NO

Molecular Weight

78.088 g/mol

IUPAC Name

(2S)-2-amino(1,2,3-13C3)propan-1-ol

InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1/i1+1,2+1,3+1

InChI Key

BKMMTJMQCTUHRP-BQPNHLMHSA-N

Isomeric SMILES

[13CH3][13C@@H]([13CH2]O)N

Canonical SMILES

CC(CO)N

Origin of Product

United States

Synthetic Methodologies for Stereoselectively Labeled Amino Alcohols

Chemical Synthesis Approaches for Chiral ¹³C-Labeled Amino Alcohols

Chemical synthesis provides robust and versatile methods for preparing chiral amino alcohols with precise isotopic labeling. These approaches often leverage well-established organic reactions and chiral precursors to achieve high stereoselectivity and enantiomeric purity.

Stereoselective and Enantioselective Pathways for Carbon-13 Incorporation

The primary route for the stereoselective synthesis of (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol involves the reduction of the corresponding isotopically labeled amino acid, L-alanine-¹³C₃. This "chiral pool" approach preserves the stereochemistry of the starting material. The key transformation is the reduction of the carboxylic acid group to a primary alcohol.

A common and effective method for this reduction is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds with high fidelity, maintaining the (S)-configuration at the chiral center.

Another approach involves the use of chiral auxiliaries. An achiral, ¹³C-labeled substrate can be attached to a chiral auxiliary, which then directs the stereochemical outcome of subsequent reactions that introduce the amino and hydroxyl functionalities. The auxiliary is later removed to yield the desired enantiomerically pure labeled amino alcohol.

Strategies for Uniform and Positional Carbon-13 Labeling

The synthesis of (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol is an example of uniform labeling, where all carbon atoms in the molecule are replaced with the ¹³C isotope. This is typically achieved by starting with a precursor that is itself uniformly labeled. In this case, L-alanine-¹³C₃ serves as the ideal starting material.

Positional or selective labeling, where only specific carbon atoms are ¹³C-labeled, requires more intricate synthetic strategies. For instance, to synthesize (2S)-2-amino(1-¹³C)propan-1-ol, one might start with potassium cyanide-¹³C, which is then used to introduce the labeled carbon that will become C1 of the final product. The synthetic sequence would be designed to build the rest of the molecule around this labeled center.

Role of Specific Precursors and Reagents in Isotopic Enrichment

The selection of precursors and reagents is paramount for successful isotopic enrichment. The isotopic purity of the final product is directly dependent on the isotopic purity of the starting materials.

For the synthesis of (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol, the key precursor is L-alanine-¹³C₃. This labeled amino acid can be produced through various methods, including microbial fermentation using ¹³C-labeled glucose as the carbon source or through chemical synthesis starting from simpler ¹³C-labeled building blocks.

The primary reagent for the conversion of the amino acid to the amino alcohol is a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is widely used for this purpose due to its high reactivity and efficiency in reducing carboxylic acids. The general reaction is as follows:

4 R-COOH + 3 LiAlH₄ → (R-CH₂O)₄LiAl + 4 H₂ + 2 Li₂SO₄ (R-CH₂O)₄LiAl + 4 H₂O → 4 R-CH₂OH + Al(OH)₃ + LiOH

It is crucial to perform this reaction under anhydrous conditions to prevent the quenching of the highly reactive LiAlH₄ by water.

The table below summarizes key precursors and reagents in the chemical synthesis of labeled amino alcohols.

Precursor/ReagentRole in Synthesis
L-Alanine-¹³C₃Chiral and isotopically labeled starting material
Lithium Aluminum Hydride (LiAlH₄)Reducing agent for converting carboxylic acid to alcohol
Tetrahydrofuran (THF)Anhydrous solvent for the reduction reaction
¹³C-labeled simple molecules (e.g., K¹³CN, ¹³CH₃I)Starting materials for positional labeling
Chiral auxiliariesTo control stereochemistry in asymmetric synthesis

Biocatalytic and Enzymatic Synthesis of Chiral Amino Alcohols and Labeled Analogs

Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical synthesis for producing chiral amino alcohols. nih.govroyalsocietypublishing.org Enzymes offer exceptional stereoselectivity and operate under mild reaction conditions, often in aqueous environments. fastercapital.comroutledge.com

Engineered Amine Dehydrogenases and Transaminases in Stereoselective Synthesis

Enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs) are particularly well-suited for the synthesis of chiral amino alcohols. nih.govnih.gov

Amine Dehydrogenases (AmDHs): These enzymes catalyze the asymmetric reductive amination of a ketone to a chiral amine. frontiersin.orgfrontiersin.org For the synthesis of amino alcohols, an α-hydroxy ketone precursor is used. Engineered AmDHs have been developed with improved activity and substrate scope, enabling the efficient synthesis of a variety of chiral amino alcohols with high enantiomeric excess (>99% ee). nih.govfrontiersin.org The reaction requires a cofactor, typically NADH or NADPH, which is often regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase. mdpi.com

Transaminases (TAs): TAs catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or an amino acid) to a keto substrate. rsc.orgrsc.org By using an α-hydroxy ketone as the substrate, a chiral amino alcohol can be produced with high stereoselectivity. The choice of the TA is critical, as different transaminases can produce either the (R)- or (S)-enantiomer of the product. The reaction equilibrium can be driven towards product formation by using a high concentration of the amine donor or by removing the ketone byproduct. rsc.org

The table below provides an overview of enzymes used in the synthesis of chiral amino alcohols.

Enzyme ClassReaction TypeSubstrate ExampleProduct Example
Amine Dehydrogenase (AmDH)Asymmetric Reductive Amination1-Hydroxy-2-propanone2-Amino-1-propanol
Transaminase (TA)Asymmetric Amination1-Hydroxy-2-propanone2-Amino-1-propanol

Advantages of Biocatalytic Routes for Chiral Selectivity and Labeling

Biocatalytic methods offer several significant advantages over traditional chemical synthesis, particularly for the production of chiral and isotopically labeled compounds. nih.govfastercapital.comresearchgate.net

High Stereoselectivity: Enzymes are inherently chiral and often exhibit near-perfect enantioselectivity and diastereoselectivity, leading to products with very high optical purity. numberanalytics.commdpi.commdpi.com This eliminates the need for chiral auxiliaries or complex purification steps to separate enantiomers.

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous solutions at or near room temperature and atmospheric pressure. routledge.com This reduces energy consumption and minimizes side reactions like isomerization or racemization that can occur at higher temperatures. routledge.com

Environmental Sustainability ("Green Chemistry"): Biocatalysis avoids the use of toxic reagents, heavy metal catalysts, and harsh organic solvents, making it an environmentally friendly approach. royalsocietypublishing.orgacs.orgnih.gov The catalysts (enzymes) are biodegradable. nih.gov

Efficiency in Isotopic Labeling: Enzymatic methods can be highly efficient for incorporating isotopic labels. nih.gov By using a labeled substrate in a biocatalytic reaction, the label can be incorporated into the product with high specificity and efficiency. For example, starting with a ¹³C-labeled keto-acid, a transaminase can produce a ¹³C-labeled amino acid. This can be particularly advantageous for complex molecules where chemical synthesis might be lengthy and low-yielding.

While chemical synthesis offers broader substrate scope, the high selectivity and green credentials of biocatalysis make it an increasingly attractive option for the synthesis of chiral labeled compounds like (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol. researchgate.net

Advanced Analytical Techniques for Isotopic Tracing and Metabolite Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Metabolic Studies

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structural and electronic environment of atomic nuclei. In the context of 13C metabolic studies, NMR is invaluable for determining the position and extent of 13C labeling in metabolites, offering insights into metabolic pathways and fluxes.

13C NMR for Positional Isotopomer Distribution Analysis

One-dimensional 13C NMR spectroscopy is a primary tool for analyzing the distribution of 13C isotopes within a molecule. For (2S)-2-amino(1,2,3-13C3)propan-1-ol, each carbon atom is a 13C isotope, resulting in a distinct 13C NMR spectrum compared to its unlabeled counterpart. The chemical shift of each carbon provides information about its local chemical environment. When this compound is metabolized, the 13C labels are incorporated into different metabolites. By analyzing the 13C NMR spectra of these metabolites, it is possible to determine the specific positions of the 13C atoms, revealing the metabolic pathways through which the labeled propanolamine (B44665) was processed.

For instance, if this compound were to be enzymatically converted, the resulting products would carry the 13C labels. The analysis of the 13C NMR spectrum of a purified metabolite would show signals corresponding only to the labeled carbons. The position of these signals would confirm the identity of the metabolite and the specific carbons that originated from the tracer molecule. The table below illustrates the expected 13C NMR chemical shifts for the parent compound in a typical deuterated solvent like D2O.

Carbon PositionExpected Chemical Shift (ppm)
C1 (-CH2OH)~65
C2 (-CHNH2)~53
C3 (-CH3)~18
Note: Chemical shifts are approximate and can vary based on solvent and pH.

Detection of 13C-13C Spin-Coupling and Multiplet Patterns for Flux Determination

A key advantage of using uniformly labeled tracers like this compound is the ability to observe 13C-13C spin-spin coupling. In the 13C NMR spectrum, instead of single peaks for each carbon, multiplet patterns (doublets, triplets, etc.) are observed due to the coupling between adjacent 13C nuclei. The magnitude of this coupling (the J-coupling constant) and the splitting pattern provide direct evidence of the intact incorporation of the carbon backbone into a metabolite.

For example, in the parent molecule, the C2 signal would appear as a doublet of quartets due to coupling with the C1 and C3 carbons. The analysis of these multiplet patterns in downstream metabolites is crucial for metabolic flux analysis. It allows researchers to distinguish between different metabolic pathways. For example, if a three-carbon metabolite is formed from this compound, the presence of 13C-13C coupling across all three carbons would indicate that the backbone was incorporated intact. Conversely, the absence of coupling would suggest that the backbone was cleaved and reassembled.

High-Resolution Magic-Angle Spinning (HRMAS) 13C NMR for Intact Systems

HRMAS NMR is a powerful technique for obtaining high-resolution NMR spectra from semi-solid or heterogeneous samples, such as intact tissues or cell cultures. This technique averages out the anisotropic interactions that typically lead to broad and poorly resolved spectra in solid-state NMR by spinning the sample at a "magic" angle of 54.7 degrees relative to the magnetic field.

In studies involving this compound, HRMAS 13C NMR could be used to directly observe the metabolism of the tracer within intact biological samples without the need for extraction and purification of metabolites. This allows for a more accurate snapshot of the metabolic state of the system at a given time point, minimizing artifacts that can be introduced during sample preparation. Researchers could monitor the disappearance of the tracer's NMR signals and the appearance of new signals from its metabolic products in real-time or in quenched tissue samples.

Multi-dimensional NMR Techniques (e.g., HSQC) for Tracing Complex Interactions

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are instrumental in resolving complex metabolic mixtures and unambiguously assigning NMR signals. The HSQC experiment correlates the chemical shifts of directly bonded 1H and 13C nuclei, producing a 2D map where each peak corresponds to a specific C-H bond in a molecule.

When analyzing the metabolic products of this compound, an HSQC spectrum would show cross-peaks only for the C-H pairs containing the 13C label. This significantly simplifies the spectrum and facilitates the identification of labeled metabolites in a complex biological matrix. By comparing the HSQC spectrum of a sample fed with the labeled tracer to a control sample, new cross-peaks corresponding to the 13C-labeled metabolites can be readily identified. This technique is particularly useful for tracing the metabolic fate of the tracer through intricate and interconnected metabolic networks.

Mass Spectrometry (MS) for Isotope Tracing and Quantitative Metabolomics

Mass spectrometry is another cornerstone technique in metabolic studies, offering high sensitivity and the ability to measure the mass-to-charge ratio of ions. When coupled with a separation technique like gas chromatography, it becomes a powerful tool for identifying and quantifying metabolites and their isotopic labeling patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopologue and Fragment Analysis

GC-MS is a widely used technique for the analysis of volatile and semi-volatile metabolites. For the analysis of amino alcohols like this compound and its metabolites, chemical derivatization is often required to increase their volatility and thermal stability for gas chromatography.

Following separation by GC, the eluting compounds are ionized and their mass-to-charge ratios are measured by the mass spectrometer. In the context of isotopic tracing with this compound, the mass spectra will reveal the incorporation of the 13C labels. The molecular ion of a metabolite derived from the tracer will have a mass that is increased by the number of 13C atoms it contains. The distribution of these isotopologues (molecules that differ only in their isotopic composition) provides quantitative information about the contribution of the tracer to the metabolite pool.

Furthermore, the fragmentation patterns observed in the mass spectrum are highly informative. By analyzing the masses of the fragment ions, it is possible to determine the position of the 13C labels within the metabolite, providing complementary information to NMR analysis. The table below presents a hypothetical example of the expected mass shifts in the molecular ion of a derivatized metabolite after incorporation of the 13C3 backbone from the tracer.

MetaboliteUnlabeled Molecular Ion (M)Labeled Molecular Ion (M+3)
Derivatized Alanine (B10760859)174177
Derivatized Lactate191194
Note: Masses are hypothetical and depend on the specific derivatization agent used.

Considerations for Isotopic Abundance Correction and Data Interpretation in Tracer Experiments

A critical step in the analysis of data from isotopic tracer experiments is the correction for the natural abundance of heavy isotopes. biorxiv.org Carbon, for example, naturally exists as a mixture of isotopes, primarily 12C and approximately 1.1% 13C. youtube.com This means that even in the absence of a 13C-labeled tracer, any given metabolite will have a small population of molecules that contain one or more 13C atoms (the M+1, M+2, etc. isotopologues). nih.gov When analyzing the incorporation of a 13C tracer like this compound, it is essential to distinguish between the 13C that is derived from the tracer and the 13C that is naturally present. biorxiv.org

Beyond the correction for natural abundance, the interpretation of labeling patterns requires careful consideration of the underlying biochemistry. nih.gov The mass distribution vector (MDV), which describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), provides a wealth of information about the metabolic pathways that are active. nih.gov For example, the appearance of an M+3 isotopologue of a downstream metabolite would strongly suggest the direct incorporation of the intact three-carbon backbone of this compound. Conversely, the appearance of M+1 or M+2 isotopologues might indicate that the tracer is being catabolized and its individual carbon atoms are entering central carbon metabolism through various pathways. nih.gov

Applications in Biochemical and Metabolic Research

Metabolic Flux Analysis (MFA) Using ¹³C-Labeled Precursors

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.com By introducing a ¹³C-labeled substrate, such as (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol or more commonly, ¹³C-labeled glucose and amino acids, researchers can track the journey of the labeled carbon atoms through various metabolic pathways. creative-proteomics.comnih.govnih.gov The distribution of these isotopes in downstream metabolites is measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govfrontiersin.org This data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes. nih.gov The use of stable isotopes like ¹³C is central to this methodology, offering a non-radioactive and safe way to probe cellular metabolism. youtube.com

The fundamental principle of ¹³C-MFA lies in the fact that different metabolic pathways result in unique labeling patterns in the products. creative-proteomics.comnih.gov By analyzing these patterns, the relative contributions of different pathways to the production of a particular metabolite can be determined. nih.gov For ¹³C-MFA to yield accurate results, it is often necessary for the biological system to reach an isotopic steady state, where the enrichment of ¹³C in metabolites remains constant over time. nih.govnih.gov

(2S)-2-amino(1,2,3-¹³C₃)propan-1-ol, through its metabolic conversion to alanine (B10760859) and subsequently pyruvate (B1213749), serves as a tracer to investigate central carbon metabolism. This includes fundamental pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway (PPP). creative-proteomics.com When cells metabolize ¹³C-labeled substrates, the labeled carbons are incorporated into key intermediates of these pathways. creative-proteomics.com For instance, ¹³C-labeled glucose is broken down through glycolysis to produce labeled pyruvate, which can then enter the TCA cycle. creative-proteomics.com The resulting labeling patterns in TCA cycle intermediates and associated amino acids, such as glutamate (B1630785) and aspartate, provide a detailed map of metabolic activity. nih.govresearchgate.net

The choice of tracer is critical for elucidating specific pathways. nih.gov For example, [1-¹³C]glucose is particularly useful for assessing the activity of the oxidative pentose phosphate pathway. nih.gov The analysis of labeling patterns in proteinogenic amino acids is a common strategy, as they are derived from central metabolic precursors and are relatively abundant. nih.govspringernature.com

Table 1: Key Pathways of Central Carbon Metabolism Investigated Using ¹³C-Labeled Tracers

Pathway Key Precursors/Intermediates Typical ¹³C Tracers Used Information Gained
Glycolysis Glucose, Pyruvate, Lactate [U-¹³C]glucose, [1,2-¹³C]glucose Rate of glucose consumption, glycolytic flux. creative-proteomics.comnih.gov
TCA Cycle Acetyl-CoA, Citrate (B86180), α-Ketoglutarate, Malate [U-¹³C]glucose, [U-¹³C]glutamine Oxidative metabolism, anaplerosis, cataplerosis. nih.govbiorxiv.org
Pentose Phosphate Pathway Ribose-5-phosphate [1-¹³C]glucose, [1,2-¹³C]glucose Nucleotide biosynthesis, NADPH production. nih.govvanderbilt.edu

Anaplerotic and cataplerotic fluxes refer to the reactions that replenish (anaplerosis) and drain (cataplerosis) intermediates from the TCA cycle, respectively. These fluxes are crucial for maintaining cellular homeostasis, particularly in proliferating cells that require TCA cycle intermediates for biosynthesis. ¹³C-MFA is an essential tool for quantifying these fluxes. nih.govnih.gov

For example, the conversion of pyruvate to oxaloacetate, catalyzed by pyruvate carboxylase, is a key anaplerotic reaction. researchgate.net By using ¹³C-labeled glucose, which generates labeled pyruvate, the incorporation of ¹³C into oxaloacetate and subsequent TCA cycle intermediates can be tracked, allowing for the quantification of this anaplerotic flux. nih.govbiorxiv.org Similarly, the use of ¹³C-labeled glutamine can trace its anaplerotic entry into the TCA cycle via α-ketoglutarate. nih.gov Cataplerotic fluxes, such as the use of citrate for fatty acid synthesis, can also be determined by measuring the labeling in the corresponding biosynthetic products.

Research has shown that in certain conditions, such as in the kidneys of mice with deficient hepatic PEPCK-C (a key gluconeogenic enzyme), there is a significant increase in both anaplerotic and cataplerotic fluxes to support increased glucose production. nih.gov These studies highlight the intricate regulation of TCA cycle intermediate levels.

The application of ¹³C-MFA extends across a wide range of biological systems, each with unique metabolic characteristics.

Microbial Systems: In microorganisms, ¹³C-MFA is widely used for metabolic engineering to optimize the production of biofuels and other valuable chemicals. nih.govvanderbilt.edumdpi.com By identifying metabolic bottlenecks and competing pathways, researchers can rationally design genetic modifications to enhance product yields. vanderbilt.edu For example, ¹³C-labeling experiments have been instrumental in understanding the central metabolism of Escherichia coli and other industrial microbes. nih.govmdpi.com

Plant Systems: In plants, ¹³C-labeling, often through the administration of ¹³CO₂, is used to study photosynthesis, carbon allocation, and the biosynthesis of specialized metabolites. frontiersin.orgtum.de This approach allows for tracing carbon flow from fixation in the Calvin cycle to its incorporation into primary and secondary metabolites throughout the plant. tum.de

Mammalian Cells/Tissues: ¹³C-MFA has become a cornerstone of cancer metabolism research, revealing how cancer cells rewire their metabolism to support rapid proliferation. nih.govresearchgate.net It is also used to study metabolic diseases and the metabolism of specific organs and cell types, such as neurons, hepatocytes, and immune cells. nih.govnih.govnih.govnih.gov For instance, studies in mammalian cells have elucidated the importance of glutamine as a fuel for the TCA cycle and for nucleotide biosynthesis in rapidly dividing cells. nih.gov

Tracing of Biosynthetic Pathways and Precursor Incorporation

Beyond quantifying metabolic fluxes, ¹³C-labeled compounds like (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol are critical for tracing the biosynthetic origins of various biomolecules. By following the incorporation of the ¹³C label, the precursor-product relationships in metabolic pathways can be definitively established.

The metabolism of (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol provides a direct window into alanine metabolism. Once metabolized to ¹³C-labeled alanine, the labeled carbons can be traced as alanine participates in various metabolic reactions. A key reaction is the alanine-pyruvate transamination, catalyzed by alanine transaminase (ALT), where the amino group of alanine is transferred to α-ketoglutarate to form glutamate, while alanine itself is converted to pyruvate. nih.govyoutube.com

By using ¹³C-labeled alanine or its precursors, researchers can follow the flow of the carbon skeleton into pyruvate and subsequently into the TCA cycle or gluconeogenesis. researchgate.netresearchgate.net This allows for the study of the relative activities of different pathways utilizing pyruvate. For example, studies in rat liver have shown that under certain conditions, alanine enters the TCA cycle primarily through pyruvate carboxylase. researchgate.net Furthermore, the interconversion of amino acids can be studied by tracking the appearance of the ¹³C label in other amino acids derived from central metabolic intermediates. researchgate.net

Table 2: Investigating Alanine-Pyruvate Transamination with ¹³C Tracers

Tracer Labeled Product Metabolic Fate Research Application
(2S)-2-amino(1,2,3-¹³C₃)propan-1-ol [¹³C₃]Alanine Transamination Studying alanine metabolism and its contribution to the pyruvate pool. nih.govresearchgate.net
[¹³C₃]Alanine [¹³C₃]Pyruvate Enters TCA cycle, gluconeogenesis, or converted to other metabolites. Quantifying fluxes through pyruvate-consuming pathways. researchgate.net

Alanine and its reduced form, alaninol, can serve as building blocks for a variety of secondary metabolites in microorganisms and plants. The use of (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol can help elucidate these biosynthetic pathways. For instance, in the biosynthesis of the HC-toxin by the fungus Cochliobolus carbonum, L-alanine is a direct precursor. By feeding the organism with ¹³C-labeled alanine, the incorporation of the label into the toxin molecule can be confirmed and the biosynthetic pathway can be mapped.

Similarly, in plant specialized metabolism, amino acids are often precursors to alkaloids, cyanogenic glycosides, and other defense compounds. Tracing studies with labeled amino acids are essential to unravel the complex enzymatic reactions that lead to the formation of these structurally diverse molecules. researchgate.netmdpi.com The ability to trace the intact carbon skeleton provided by a uniformly labeled precursor like (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol is particularly advantageous in deciphering complex rearrangements that may occur during biosynthesis. tum.de

Studies on Protein Synthesis and Turnover using Labeled Amino Acids

The study of protein synthesis and turnover is fundamental to understanding cellular growth, maintenance, and response to stimuli. Stable isotope-labeled amino acids, including derivatives like (2S)-2-amino(1,2,3-13C3)propan-1-ol, are instrumental in these investigations. By introducing these labeled compounds into cell cultures or organisms, scientists can monitor the rate of their incorporation into newly synthesized proteins. nih.gov

Direct incorporation methods involve providing a known quantity of a labeled tracer that mixes with the endogenous amino acid pool and is subsequently built into proteins over time. nih.gov Techniques such as ¹³C-NMR spectroscopy can then be used to quantify the amount of labeled amino acid that has been integrated into the cellular proteome, providing a direct measure of protein synthesis rates. nih.gov For instance, studies have utilized ¹³C-labeled amino acids to investigate the effects of various conditions, such as drug treatments, on protein synthesis in different cell lines. nih.gov This approach has revealed that even during processes like apoptosis (programmed cell death), protein synthesis, although at a reduced level, still occurs, suggesting the production of specific proteins is necessary for the process. nih.gov

Furthermore, the use of isotopically labeled compounds allows for the measurement of fractional synthesis rates (FSR) of specific protein pools, such as myofibrillar proteins in muscle tissue. researchgate.net By combining the infusion of labeled tracers with the collection of tissue biopsies, researchers can gain detailed insights into how factors like exercise and nutrition influence muscle protein turnover. nih.govresearchgate.net

Mechanistic Enzymology and Enzyme Specificity Studies

The study of enzyme mechanisms and specificity is crucial for understanding their biological roles and for the development of new therapeutic agents. Isotopically labeled compounds like this compound are powerful probes in these investigations.

Application of Labeled Compounds in Kinetic Isotope Effect (KIE) Measurements

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Measuring KIEs provides valuable information about the transition state of a reaction and can help to elucidate the reaction mechanism. wikipedia.orgnih.gov The use of ¹³C-labeled compounds is particularly advantageous for studying reactions where carbon-carbon or carbon-heteroatom bonds are formed or broken.

The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). wikipedia.org A "normal" KIE (kL/kH > 1) indicates that the bond to the isotopic atom is weakened in the transition state, while an "inverse" KIE (kL/kH < 1) suggests the bond is strengthened. nih.gov

The measurement of ¹³C KIEs can be performed using various techniques, including NMR spectroscopy and isotope ratio mass spectrometry. acs.orgnii.ac.jp These methods allow for the determination of KIEs at natural abundance or by using enriched labeled compounds. acs.orgnii.ac.jp The data obtained from KIE studies can be used to distinguish between different proposed reaction mechanisms, such as SN1 and SN2 reactions in organic chemistry, or to understand the catalytic strategies employed by enzymes. nih.gov For example, ¹³C KIEs have been used to demonstrate that the enzymatic hydrolysis of certain substrates proceeds through a concerted mechanism. nih.gov

Reaction Type Typical ¹³C KIE Value Interpretation
SN1 MechanismSmall normal or inverseNear offsetting effects of bond cleavage and hyperconjugation. nih.gov
SN2 MechanismLarge normalSignificant bond weakening in the transition state. nih.gov
Enzymatic Hydrolysis (Concerted)~1.032Concerted bond formation and cleavage. nih.gov

Elucidation of Enzyme-Substrate Interactions and Stereospecificity

Isotopically labeled compounds are also employed to investigate the specific interactions between an enzyme and its substrate, including the enzyme's stereospecificity. The three-dimensional structure of an enzyme's active site dictates which substrates it can bind and how it orients them for catalysis.

Chiral molecules, such as this compound, are particularly useful in these studies. Many enzymes exhibit a high degree of stereospecificity, meaning they preferentially bind and act upon one enantiomer (stereoisomer) of a substrate over the other. For example, alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the oxidation of alcohols. nih.gov The stereospecificity of different ADH isoenzymes towards secondary alcohols has been well-documented, with some preferring the (S)-enantiomer and others the (R)-enantiomer. nih.gov This specificity is often determined by the amino acid residues lining the substrate-binding pocket. nih.gov

By using isotopically labeled enantiomers of a substrate, researchers can follow the metabolic fate of each stereoisomer individually. This allows for the determination of an enzyme's preference and can provide insights into the structural basis for that preference. The development of biocatalytic processes for the synthesis of chiral alcohols and amino acids often relies on the high enantioselectivity of enzymes. nih.gov

Probing Metabolic Compartmentalization and Inter-cellular Exchange

Metabolic compartmentalization, the spatial separation of metabolic pathways and components within and between cells, is a fundamental principle of biology. nih.gov It allows for the efficient and regulated execution of diverse biochemical processes. nih.gov Isotopic tracers like this compound are essential tools for studying the dynamics of metabolic exchange between different compartments.

Neuron-Astrocyte Metabolic Interactions

In the brain, a complex metabolic partnership exists between neurons and astrocytes. The use of ¹³C-labeled substrates, such as glucose or amino acids, has been instrumental in deciphering these interactions. nih.gov When a ¹³C-labeled substrate is introduced, it is taken up and metabolized by both cell types, leading to the formation of various labeled metabolites. nih.gov

By analyzing the distribution of the ¹³C label among different metabolites in both neurons and astrocytes over time, researchers can map the flow of carbon through various metabolic pathways. nih.govnih.gov For example, studies using ¹³C-labeled glucose have shown that astrocytes play a key role in synthesizing and providing glutamine to neurons, which the neurons then use to produce the neurotransmitters glutamate and GABA. nih.govnih.gov This type of analysis, often coupled with mathematical modeling, allows for the quantification of metabolic fluxes and provides a detailed picture of the metabolic coupling between these two crucial brain cell types. nih.gov

Subcellular Pool Dynamics

Metabolic compartmentalization also occurs at the subcellular level, with different organelles, such as mitochondria and the cytosol, hosting distinct metabolic pathways. Tracing the movement of metabolites between these subcellular pools is critical for understanding cellular metabolism as a whole.

Mechanistic Insights Derived from Isotopic Tracing with 2s 2 Amino 1,2,3 13c3 Propan 1 Ol

Unveiling Complex Carbon Flow and Redistribution in Metabolic Networks

Isotopic tracing with molecules like (2S)-2-amino(1,2,3-13C3)propan-1-ol is a cornerstone of metabolic flux analysis (MFA). nih.govkoreascience.kr By feeding cells a substrate with a known 13C-labeling pattern, researchers can follow the labeled carbons as they are incorporated into a multitude of downstream metabolites. pnas.org The analysis of the mass isotopomer distributions—molecules of the same chemical formula but different weights due to isotope incorporation—in products like amino acids reveals the intricate pathways the carbon atoms have traversed. researchgate.net

For instance, when a 13C-labeled substrate is metabolized, the resulting labeling patterns in key metabolic intermediates and end-products, such as lactate, citrate (B86180), glutamate (B1630785), and alanine (B10760859), can be meticulously monitored. nih.gov This technique allows for the detailed mapping of carbon transitions within central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govpnas.org The distribution of the 13C label helps to untangle complex and overlapping pathways, providing a clear picture of how carbon is redistributed throughout the cell's metabolic network. pnas.orgnih.gov

A key advantage of using fully labeled tracers like this compound is the ability to distinguish its metabolic fate from endogenous, unlabeled pools of the same compound. The resulting data enables a comprehensive assessment of intracellular metabolic activity, which is crucial for understanding cellular performance under various conditions. pnas.org

Quantitative Assessment of Pathway Contributions to Metabolite Pools

Beyond qualitative pathway identification, isotopic tracers like this compound are essential for 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions. researchgate.netnih.gov By measuring the isotopic enrichment in various metabolites over time, researchers can construct a mathematical model of the metabolic network and solve it to determine the flux through each reaction. nih.govnih.gov

This quantitative approach allows for the precise determination of how much a specific pathway contributes to the synthesis of a particular metabolite pool. nih.gov For example, by analyzing the isotopologue distribution in citrate after introducing a labeled precursor, one can quantify the relative contributions of different carbon sources, such as glucose versus glutamine, to the TCA cycle. nih.govnih.gov

The choice of the isotopic tracer is critical for the accuracy of flux estimations. researchgate.netnih.gov Different labeled substrates provide different perspectives on the network. For instance, [1,2-13C2]glucose is highly effective for estimating fluxes in glycolysis and the PPP, while uniformly labeled glutamine is preferred for analyzing the TCA cycle. nih.govvanderbilt.edu Parallel labeling experiments, using multiple different tracers, can further enhance the precision and validation of the calculated flux maps. researchgate.net This quantitative data is invaluable for metabolic engineering, where the goal is to optimize the production of desired compounds by redirecting metabolic flux. koreascience.krnih.gov

Table 2: Example of Flux Contribution Analysis This table demonstrates how 13C-MFA can be used to determine the percentage contribution of different metabolic pathways to the Pyruvate (B1213749) pool under two different cellular conditions.

Metabolic PathwayContribution to Pyruvate Pool (Condition 1)Contribution to Pyruvate Pool (Condition 2)
Glycolysis 85%60%
Malic Enzyme 10%30%
Alanine Catabolism 5%10%

Future Directions and Emerging Research Avenues

Integration with Systems Biology Approaches (e.g., Transcriptomics, Proteomics)

The integration of data from ¹³C-labeling experiments using tracers like (2S)-2-amino(1,2,3-13C3)propan-1-ol with other 'omics' technologies, such as transcriptomics and proteomics, offers a more comprehensive understanding of cellular regulation. This systems biology approach allows researchers to connect changes in metabolic fluxes with alterations in gene expression and protein abundance, providing a multi-layered view of metabolic responses to various stimuli or genetic modifications.

By combining ¹³C metabolic flux analysis (¹³C-MFA) with transcriptomics, researchers can identify regulatory hotspots within metabolic networks. For instance, an observed change in the flux through a specific pathway, as determined by the incorporation of ¹³C from this compound into downstream metabolites, can be correlated with the upregulation or downregulation of genes encoding the enzymes in that pathway. Similarly, proteomics data can confirm whether changes in transcript levels translate to corresponding changes in protein expression, thus providing a more direct link between genetic regulation and metabolic function.

This integrated approach is particularly valuable for elucidating complex biological phenomena, such as the metabolic reprogramming in cancer cells, the response of microorganisms to environmental stress, or the optimization of metabolic pathways in industrial biotechnology. The use of this compound in such studies can help to validate hypotheses generated from transcriptomic and proteomic data and to uncover novel regulatory mechanisms that would not be apparent from any single omics dataset alone.

Development of Advanced Computational Models for ¹³C Flux Analysis

The analysis of data from ¹³C-labeling experiments relies heavily on sophisticated computational models. nih.gov The development of more advanced models for ¹³C metabolic flux analysis (¹³C-MFA) is a key area of ongoing research. nih.gov These models aim to improve the accuracy, scope, and computational efficiency of flux estimations.

One area of development is the creation of more comprehensive metabolic network models that include a greater number of reactions and pathways. As our knowledge of metabolism grows, so too must the models used to analyze it. This includes the incorporation of pathways for the metabolism of specific amino acids, such as the pathways that would be traced by this compound.

Another important trend is the development of dynamic ¹³C-MFA models. nih.gov While traditional ¹³C-MFA is performed at a metabolic steady state, many biological processes are dynamic. nih.gov Dynamic ¹³C-MFA models can track changes in metabolic fluxes over time, providing a more detailed picture of how cells adapt to changing conditions. nih.gov These models are mathematically more complex and require more sophisticated numerical methods for their solution.

Furthermore, there is a growing interest in integrating thermodynamic constraints into ¹³C-MFA models. biorxiv.org By considering the Gibbs free energy of reactions, these models can provide more realistic predictions of metabolic fluxes and can help to identify thermodynamic bottlenecks in metabolic pathways. biorxiv.org The development of these advanced computational tools will be crucial for fully realizing the potential of ¹³C-labeling experiments with tracers like this compound.

Table 1: Comparison of ¹³C Metabolic Flux Analysis (MFA) Approaches

FeatureStationary ¹³C-MFA (S-MFA)Instationary ¹³C-MFA (INST-MFA)
Assumption Metabolic and isotopic steady stateMetabolic steady state, isotopic non-steady state
Data Requirement Labeling patterns of metabolites at isotopic steady stateTime-course of labeling patterns of intracellular metabolites
Experimental Duration LongShort
Computational Complexity LowerHigher
Information Yield Net fluxesNet and exchange fluxes, some intracellular concentrations

This table provides a simplified comparison of two major approaches in ¹³C-MFA. The choice of method depends on the specific research question and the biological system under investigation.

Novel Applications of this compound in Specific Biological Disciplines (e.g., Plant Metabolism, Microbial Physiology)

The use of this compound and other labeled compounds is expanding into new areas of biological research, including plant metabolism and microbial physiology.

In plant science, understanding the metabolism of amino acids is crucial for improving crop yield and nutritional value. The aromatic amino acids, for example, are precursors to a vast array of secondary metabolites that are important for plant defense and human health. nih.gov Tracers like this compound can be used to investigate the biosynthesis and catabolism of amino acids in plants, as well as their allocation to different metabolic pathways under various environmental conditions. This knowledge can then be used to engineer plants with improved traits.

In microbial physiology, ¹³C-MFA is a powerful tool for understanding and engineering microbial metabolism for the production of biofuels, pharmaceuticals, and other valuable chemicals. researchgate.net By tracing the flow of carbon from a labeled substrate like this compound, researchers can identify bottlenecks in production pathways and devise strategies to overcome them. researchgate.net For example, ¹³C-MFA has been used to elucidate the central carbon metabolism of various microorganisms, including the Entner-Doudoroff (ED) pathway in Zymomonas mobilis. researchgate.net The use of labeled amino alcohols can provide specific insights into amino acid metabolism and its interaction with central metabolic pathways.

Innovations in Stereoselective and Site-Specific Isotopic Labeling Techniques

The synthesis of isotopically labeled compounds with high stereoselectivity and site-specificity is a critical area of innovation. nih.gov For a chiral molecule like this compound, ensuring that the label is incorporated into the correct stereoisomer is essential for accurate metabolic analysis.

Recent advances in asymmetric catalysis have enabled the highly stereoselective synthesis of chiral amino alcohols. nih.gov Both chemical and enzymatic methods are being developed to achieve high enantiomeric excess. nih.gov Enzymatic methods, in particular, offer the potential for green and highly specific synthesis of chiral compounds. nih.gov

Furthermore, there is a growing interest in developing methods for site-specific isotopic labeling. While this compound is uniformly labeled, in some cases it may be desirable to label only specific carbon atoms within the molecule. This can provide more detailed information about the fate of individual atoms in a metabolic reaction. Techniques such as expressed protein ligation and protein trans-splicing are being used to achieve segmental and site-specific isotope labeling in proteins. nih.gov Similar principles are being applied to the synthesis of small molecules.

Table 2: Overview of Isotopic Labeling Strategies

Labeling StrategyDescriptionTypical Application
Uniform Labeling All carbon atoms in the molecule are labeled with ¹³C.General metabolic pathway tracing.
Selective Labeling Only specific types of amino acids or precursors are labeled. ckisotopes.comSimplifying complex NMR spectra, tracing specific pathways. ckisotopes.com
Site-Specific Labeling Only a particular atom or a few specific atoms in a molecule are labeled. nih.govProbing the mechanism of a specific enzymatic reaction. nih.gov
Stereo-Array Isotope Labeling (SAIL) A specific pattern of isotopes is introduced in a stereospecific manner.High-resolution structural analysis of proteins by NMR.

This table summarizes different strategies for isotopic labeling, each offering unique advantages for different research applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.